3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrrolo ring, a thiophene ring, and a methylphenyl group
Preparation Methods
The synthesis of 3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-methyl-1-phenyl-2-pyrazoline-5-one with thiophene-2-carbaldehyde under acidic conditions, followed by cyclization and further functionalization steps . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of novel compounds.
Mechanism of Action
The mechanism of action of 3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-methyl-5-(4-methylphenyl)-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other similar compounds such as:
3-Methyl-1-phenyl-2-pyrazoline-5-one: This compound shares the pyrazole core but lacks the thiophene and pyrrolo rings, resulting in different chemical and biological properties.
5-Amino-3-methyl-1-phenylpyrazole:
Properties
CAS No. |
578753-33-0 |
---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4g/mol |
IUPAC Name |
3-methyl-5-(4-methylphenyl)-4-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C17H15N3OS/c1-10-5-7-12(8-6-10)20-16(13-4-3-9-22-13)14-11(2)18-19-15(14)17(20)21/h3-9,16H,1-2H3,(H,18,19) |
InChI Key |
LDNZWAIQZGINNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CS4 |
Origin of Product |
United States |
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